molecular formula C11H12IN3 B14916572 4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

Cat. No.: B14916572
M. Wt: 313.14 g/mol
InChI Key: RZNJZNJHGXKZKJ-UHFFFAOYSA-N
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Description

4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The presence of the iodine atom and the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the iodine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents in place of the iodine atom .

Scientific Research Applications

4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other imidazole derivatives that lack this substituent .

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

4-iodo-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C11H12IN3/c1-15-7-6-13-11(15)8-14-10-4-2-9(12)3-5-10/h2-7,14H,8H2,1H3

InChI Key

RZNJZNJHGXKZKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)I

Origin of Product

United States

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